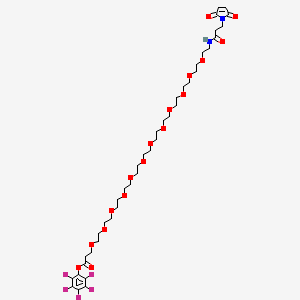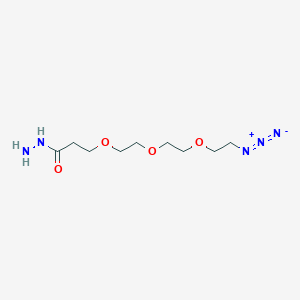
N3-PEG3-Propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-PEG3-Propanehydrazide is a compound that belongs to the class of polyethylene glycol (PEG) based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound is also a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N3-PEG3-Propanehydrazide typically involves the reaction of a PEG-based precursor with an azide-containing reagent. The process can be summarized as follows:
Starting Material: A PEG-based compound with terminal hydroxyl groups.
Activation: The hydroxyl groups are activated using a suitable activating agent such as tosyl chloride or mesyl chloride.
Azidation: The activated PEG compound is then reacted with sodium azide to introduce the azide groups.
Hydrazide Formation: The azide-terminated PEG is further reacted with hydrazine to form the final this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG-based compounds are activated using industrial-scale reactors.
Azidation and Hydrazide Formation: The activated compounds are then subjected to azidation and hydrazide formation under controlled conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions: N3-PEG3-Propanehydrazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
SPAAC: No catalyst is required, but the reaction is typically carried out in aqueous or organic solvents.
Major Products:
CuAAC Reaction: The major product is a 1,2,3-triazole derivative.
SPAAC Reaction: The major product is also a triazole derivative, but the reaction is faster and more efficient due to the strain in the alkyne
Applications De Recherche Scientifique
N3-PEG3-Propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.
Biology: PROTACs synthesized using this compound are used to study protein function and regulation within cells.
Medicine: PROTACs have potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: The compound is used in the development of new materials and chemical processes that require precise molecular linkages
Mécanisme D'action
The mechanism of action of N3-PEG3-Propanehydrazide involves its role as a linker in PROTACs. PROTACs function by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group in this compound allows it to undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing the versatility of PROTACs .
Comparaison Avec Des Composés Similaires
N3-PEG3-Propanehydrazide can be compared with other PEG-based linkers such as:
N3-PEG4-Propanehydrazide: Similar structure but with an additional ethylene glycol unit, providing increased flexibility.
N3-PEG2-Propanehydrazide: Shorter PEG chain, resulting in a more rigid structure.
Azido-PEG3-Hydrazide: Another name for this compound, emphasizing its azide and hydrazide functional groups.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and rigidity, making it suitable for a wide range of applications in PROTAC synthesis and click chemistry .
Propriétés
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h1-8,10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZMQQLIIKORMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
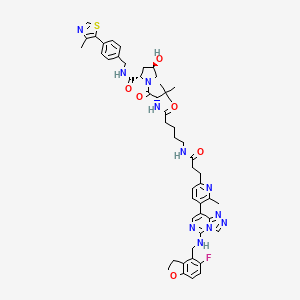
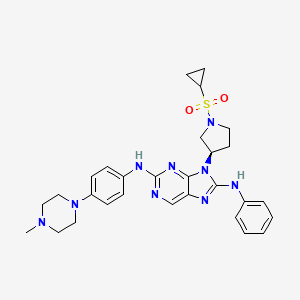

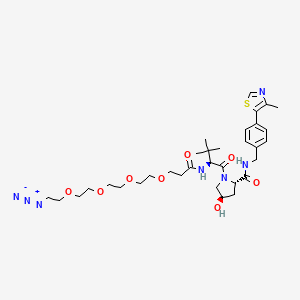


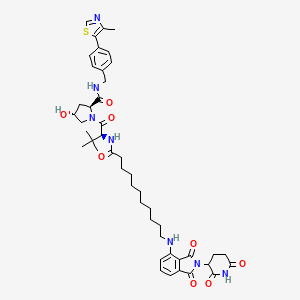

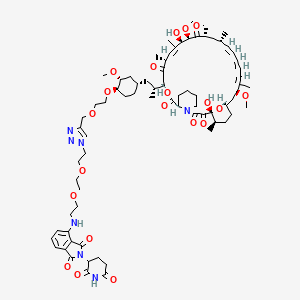
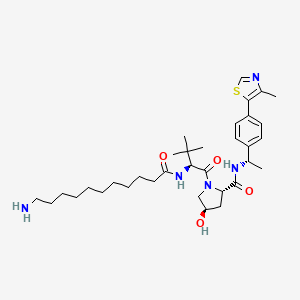
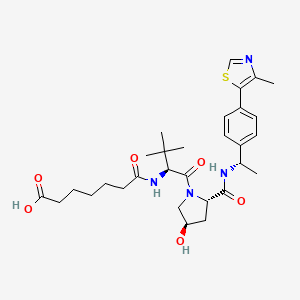
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)
